[(1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid
CAS No.:
Cat. No.: VC13464516
Molecular Formula: C12H20N2O3
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20N2O3 |
|---|---|
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | 2-[(1-acetylpyrrolidin-2-yl)methyl-cyclopropylamino]acetic acid |
| Standard InChI | InChI=1S/C12H20N2O3/c1-9(15)14-6-2-3-11(14)7-13(8-12(16)17)10-4-5-10/h10-11H,2-8H2,1H3,(H,16,17) |
| Standard InChI Key | FRXBTHWOVGFXCY-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCCC1CN(CC(=O)O)C2CC2 |
| Canonical SMILES | CC(=O)N1CCCC1CN(CC(=O)O)C2CC2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises three key components (Figure 1):
-
Pyrrolidine ring: A five-membered saturated heterocycle with a nitrogen atom.
-
Acetyl-cyclopropyl-amino-methyl group: An acetylated amine linked to a cyclopropane ring via a methyl bridge.
-
Acetic acid moiety: A carboxylic acid functional group.
The IUPAC name, 2-[(1-acetylpyrrolidin-2-yl)methyl-cyclopropylamino]acetic acid, reflects this arrangement .
Table 1: Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 240.30 g/mol | |
| SMILES | CC(=O)N1CCCC1CN(CC(=O)O)C2CC2 | |
| InChIKey | RNFGVTZJARHWNU-UHFFFAOYSA-N |
Synthesis and Physicochemical Properties
Table 2: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Moderate (polar solvents) | |
| LogP (Predicted) | 1.92 (moderate lipophilicity) | |
| pKa (Carboxylic acid) | ~4.7 (estimated) |
Biological Activities and Mechanisms
Enzyme Inhibition
Analogous compounds in patents demonstrate dipeptidyl peptidase IV (DPP-IV) inhibition, implicating potential antidiabetic applications .
Receptor Modulation
Structural similarity to CB2 agonists (e.g., patent US7420079B2) suggests possible anti-inflammatory or neuroprotective effects .
Comparison with Structural Analogs
Stereochemical Variants
The (S)-stereoisomer (CID 66567786) exhibits a lower molecular weight (226.27 g/mol) and altered receptor affinity .
Piperidine Analogs
Replacing pyrrolidine with piperidine (e.g., CID 66567794) increases molecular weight (254.33 g/mol) and lipophilicity, affecting bioavailability .
Table 3: Structural and Functional Comparisons
Future Research Directions
-
Synthetic Optimization: Develop scalable routes with improved yield and purity.
-
In vivo Studies: Evaluate pharmacokinetics and toxicity profiles.
-
Target Identification: Use computational modeling to identify novel biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume